西拉司坦钠

描述

西拉司坦是一种化学化合物,以其作为肾脱氢肽酶抑制剂的作用而闻名。 它主要与抗生素亚胺培南联合使用,以防止其被肾脱氢肽酶降解,从而延长抗生素的有效性 . 西拉司坦本身没有抗生素活性,但通过抑制亚胺培南的代谢来增强其疗效 .

科学研究应用

西拉司坦在科学研究中有着广泛的应用。 它与亚胺培南联用,用于治疗细菌感染 . 此外,西拉司坦在青光眼的治疗中已显示出作为抗炎和神经保护剂的潜力 . 它还在研究其对肾脏缺血再灌注损伤的保护作用 . 在化学领域,西拉司坦被用作研究酶抑制和药物相互作用的模型化合物 .

作用机制

生化分析

Biochemical Properties

Cilastatin sodium plays a crucial role in biochemical reactions by inhibiting the renal enzyme dehydropeptidase I. This inhibition prevents the degradation of the broad-spectrum antibiotic imipenem, thereby enhancing its efficacy. Cilastatin sodium also interacts with some bacterial zinc-containing β-lactamases, inhibiting their activity and thus contributing to the suppression of bacterial metabolism . These interactions are essential for maintaining the stability and effectiveness of imipenem in treating bacterial infections.

Cellular Effects

Cilastatin sodium influences various types of cells and cellular processes. By inhibiting dehydropeptidase I, it prevents the hydrolysis of imipenem in the kidneys, allowing the antibiotic to exert its bactericidal effects more effectively. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that imipenem remains active within the body for a longer duration . The presence of cilastatin sodium can also affect the expression of genes related to antibiotic resistance in bacteria, thereby enhancing the overall efficacy of the antibiotic treatment.

Molecular Mechanism

The molecular mechanism of cilastatin sodium involves its binding interactions with dehydropeptidase I and bacterial zinc-containing β-lactamases. By binding to the active site of dehydropeptidase I, cilastatin sodium inhibits the enzyme’s activity, preventing the degradation of imipenem. This inhibition allows imipenem to remain active and exert its bactericidal effects. Additionally, cilastatin sodium’s interaction with bacterial zinc-containing β-lactamases inhibits their activity, further enhancing the efficacy of imipenem . These binding interactions are crucial for the compound’s role in enhancing antibiotic treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cilastatin sodium can change over time. The compound is stable under specific storage conditions, typically between 2-8°C . Its stability and efficacy can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that cilastatin sodium can maintain its inhibitory effects on dehydropeptidase I and bacterial zinc-containing β-lactamases over extended periods, ensuring the sustained efficacy of imipenem in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of cilastatin sodium vary with different dosages in animal models. At lower doses, cilastatin sodium effectively inhibits dehydropeptidase I, enhancing the efficacy of imipenem without causing significant adverse effects. At higher doses, cilastatin sodium may exhibit toxic effects, including nephrotoxicity and hepatotoxicity . These threshold effects highlight the importance of optimizing the dosage of cilastatin sodium to achieve the desired therapeutic outcomes while minimizing potential adverse effects.

Metabolic Pathways

Cilastatin sodium is involved in metabolic pathways related to the inhibition of dehydropeptidase I and bacterial zinc-containing β-lactamases. By inhibiting these enzymes, cilastatin sodium affects the metabolic flux and metabolite levels associated with the degradation of imipenem . This inhibition ensures that imipenem remains active within the body, enhancing its bactericidal effects and improving the overall efficacy of the antibiotic treatment.

Transport and Distribution

Cilastatin sodium is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of cilastatin sodium in the kidneys, where it exerts its inhibitory effects on dehydropeptidase I . The compound’s distribution within the body is crucial for maintaining the stability and efficacy of imipenem, ensuring that the antibiotic remains active and effective in treating bacterial infections.

Subcellular Localization

The subcellular localization of cilastatin sodium is primarily within the renal cells, where it inhibits dehydropeptidase I. This localization is facilitated by targeting signals and post-translational modifications that direct cilastatin sodium to specific compartments or organelles within the cells . The compound’s activity and function are closely linked to its subcellular localization, ensuring that it effectively inhibits dehydropeptidase I and enhances the efficacy of imipenem.

准备方法

合成路线及反应条件: 西拉司坦可以通过多种方法合成。 一种方法包括使用微生物酯酶对甲基(±)-2,2-二甲基环丙烷羧酸酯进行对映选择性水解 . 另一种方法包括(Z)-7-氯-2-((S)-2,2-二甲基环丙烷甲酰胺)-2-庚烯酸的结晶,然后使用中性大孔树脂纯化,得到西拉司坦钠 .

工业生产方法: 西拉司坦的工业生产通常涉及使用先进的结晶技术,以确保高纯度和高产率。 该工艺通常包括将乙基7-氯-2-氧代庚酸酯与(S)-2,2-二甲基环丙烷甲酰胺反应,然后进行进一步的纯化步骤 .

化学反应分析

反应类型: 西拉司坦会发生多种化学反应,包括氧化和水解。 该化合物在正常条件下稳定,但在氧气和水分存在下可能会发生降解 .

常用试剂和条件: 西拉司坦合成和反应中常用的试剂包括微生物酯酶、异辛烷等有机溶剂和结晶剂 . 反应通常在受控的温度和pH条件下进行,以确保高对映选择性和高产率。

相似化合物的比较

西拉司坦的独特之处在于它能够抑制肾脱氢肽酶I,而本身没有抗生素活性 . 类似的化合物包括其他β-内酰胺酶抑制剂,如克拉维酸、舒巴坦和他唑巴坦,它们与β-内酰胺类抗生素联合使用,可以增强其疗效 . 与西拉司坦不同,这些抑制剂具有一定的内在抗菌活性 .

结论

西拉司坦是医药和科学研究领域中一种有价值的化合物。它能够抑制肾脱氢肽酶I并增强亚胺培南的疗效,使其成为治疗细菌感染的关键组成部分。

属性

Key on ui mechanism of action |

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem. |

|---|---|

CAS 编号 |

81129-83-1 |

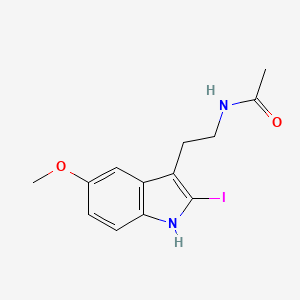

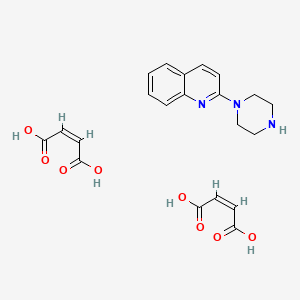

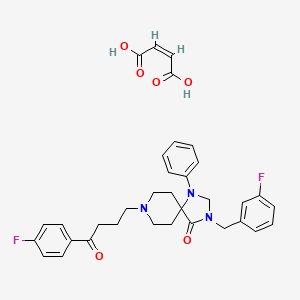

分子式 |

C16H25N2NaO5S |

分子量 |

380.4 g/mol |

IUPAC 名称 |

sodium;(2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate |

InChI |

InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1 |

InChI 键 |

QXPBTTUOVWMPJN-QBNHLFMHSA-M |

SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |

手性 SMILES |

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+] |

规范 SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+] |

Key on ui other cas no. |

81129-83-1 |

物理描述 |

Solid |

Pictograms |

Irritant |

相关CAS编号 |

82009-34-5 (Parent) |

溶解度 |

1.00e-01 g/L |

同义词 |

Cilastatin Cilastatin Monosodium Salt Cilastatin Sodium MK 0791 MK 791 MK-791 MK0791 MK791 Monosodium Salt, Cilastatin Salt, Cilastatin Monosodium Sodium, Cilastatin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cilastatin Sodium and what is its primary function?

A1: Cilastatin Sodium is a specific and competitive inhibitor of renal dehydropeptidase-I, an enzyme found predominantly in the kidneys. [] It is not an antibiotic itself but is administered in combination with Imipenem, a carbapenem antibiotic, to prevent its metabolic degradation in the kidneys. []

Q2: How does Cilastatin Sodium interact with its target, dehydropeptidase-I?

A2: Cilastatin Sodium binds to the active site of dehydropeptidase-I, forming a complex that prevents Imipenem from binding and being hydrolyzed. This mechanism allows for higher and more sustained concentrations of Imipenem in the systemic circulation and in the urine. []

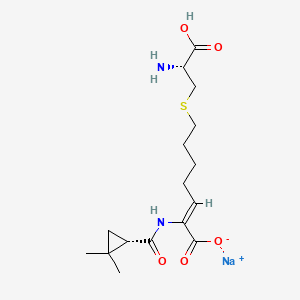

Q3: What is the molecular formula and weight of Cilastatin Sodium?

A3: The molecular formula of Cilastatin Sodium is C16H25ClN2O5SNa. Its molecular weight is 404.89 g/mol. []

Q4: Is there any spectroscopic data available for Cilastatin Sodium?

A4: While the provided research papers do not delve into specific spectroscopic data like NMR or IR, they utilize High-Performance Liquid Chromatography (HPLC) extensively for the analysis and quantification of Cilastatin Sodium. [, , , ]

Q5: How does Cilastatin Sodium affect the pharmacokinetics of Imipenem?

A5: Co-administration of Cilastatin Sodium with Imipenem significantly increases the urinary recovery of Imipenem. Studies in human volunteers showed that urinary recovery of Imipenem increased from a range of 12-42% when administered alone to 64-75% when given with Cilastatin Sodium at a 1:1 ratio. [] This increase is attributed to the inhibition of Imipenem metabolism by Cilastatin Sodium in the kidneys. []

Q6: Are there any compatibility issues when administering Cilastatin Sodium with Imipenem and other intravenous solutions?

A7: Research indicates that the stability of Imipenem, and thus the mixture of Imipenem and Cilastatin Sodium, in intravenous solutions is limited. [, ] Factors like storage temperature, drug concentration, and specific intravenous solution composition all influence the stability. [, ] While Cilastatin Sodium itself demonstrates greater stability, the combined formulation necessitates careful consideration for storage and administration to ensure efficacy. [, ]

Q7: Are there any known instances of bacterial resistance to Imipenem and Cilastatin Sodium?

A10: Yes, some research shows the emergence of bacterial resistance to Imipenem and Cilastatin Sodium. One study specifically points to Stenotrophomonas maltophilia strains harboring metallo-beta-lactamases (MBLs) demonstrating complete resistance to Imipenem and Cilastatin Sodium. [] This resistance underscores the continuous need to monitor and understand evolving resistance patterns to optimize treatment strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

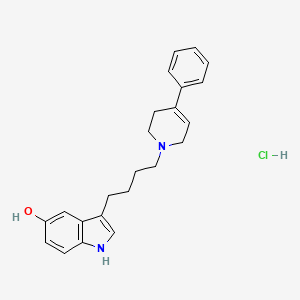

![(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B1662245.png)

![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)